molecular formula C8H8O4S B1266093 (Phenylsulfonyl)acetic acid CAS No. 3959-23-7

(Phenylsulfonyl)acetic acid

Cat. No. B1266093
CAS RN: 3959-23-7
M. Wt: 200.21 g/mol
InChI Key: YTEFAALYDTWTLB-UHFFFAOYSA-N
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Description

(Phenylsulfonyl)acetic acid is an organic compound of interest in various chemical syntheses and applications. Its relevance spans from being a precursor in the synthesis of pharmaceuticals to its role in material science. The compound's unique structure, featuring a phenylsulfonyl group attached to an acetic acid moiety, endows it with distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of (Phenylsulfonyl)acetic acid often involves electrophilic aromatic substitution reactions, leveraging the high protonating power and low nucleophilicity of certain reagents, such as trifluoromethanesulfonic acid (TfOH). TfOH, in particular, facilitates the formation of carbon–carbon and carbon–heteroatom bonds essential for constructing the (Phenylsulfonyl)acetic acid framework (Kazakova & Vasilyev, 2017).

Molecular Structure Analysis

The molecular structure of (Phenylsulfonyl)acetic acid is characterized by its sulfonyl and carboxylic acid functional groups. Structural studies using X-ray and spectroscopic methods (IR, NMR, MS) provide insights into its proton donor properties, charge distribution, and overall stability. These studies highlight the acid's significant acidity and its implications for reactivity and applications in organic synthesis (Binkowska, 2015).

Chemical Reactions and Properties

Chemically, (Phenylsulfonyl)acetic acid participates in a variety of reactions, including but not limited to, deprotonation, esterification, and nucleophilic substitution. Its two sulfonyl groups significantly influence its chemical reactivity, making it a relatively strong acid in organic chemistry. The deprotonation products and their reactivity have been extensively studied, providing valuable information about the compound's role in synthetic pathways (Binkowska, 2015).

Physical Properties Analysis

The physical properties of (Phenylsulfonyl)acetic acid, such as solubility, melting point, and boiling point, are crucial for its handling and application in various industrial and research settings. Its solubility in common organic solvents and water directly affects its utility in synthesis and purification processes. The compound's stability under various conditions is also of interest for storage and application purposes.

Chemical Properties Analysis

(Phenylsulfonyl)acetic acid's chemical properties, particularly its acidity, reactivity towards nucleophiles, and participation in condensation reactions, are central to its utility in organic synthesis. The compound's ability to act as an electrophile in aromatic substitution reactions and as an acid in esterification and amidation reactions makes it a versatile reagent in the synthesis of complex organic molecules.

Scientific Research Applications

Pervaporation Dehydration of Acetic Acid

(Phenylsulfonyl)acetic acid derivatives, such as polyphenylsulfone, have been applied in the field of clean technology, particularly in the dehydration of acetic acid using pervaporative separations. This process, inspired by natural plant dewatering systems, involves the use of synthetic membranes modified with nanoparticles for efficient removal of water from acetic acid solutions. The performance of these membranes is significantly enhanced by the incorporation of silica nanoparticles, which affect the dewatering process similar to natural systems in plants (Julkok et al., 2016).

Nucleoside Chemistry

(Phenylsulfonyl)acetic acid and its derivatives, such as phenylsulfonylethylidene (PSE) acetal, are used as protecting groups in nucleoside chemistry. The PSE acetal has shown compatibility with Lewis acids used in standard glycosylation reactions, offering a pathway for selective chemical modifications in nucleoside synthesis (Uttaro et al., 2007).

Synthesis of Actinidiolide Derivatives

In the synthesis of natural products like actinidiolide derivatives, α-phenylsulfonyl-γ-lactones, derived from phenylsulfonyl acetic acid, are used as intermediates. These lactones are synthesized through acid-catalyzed cyclization and are then converted into various derivatives, showcasing the versatility of phenylsulfonyl acetic acid in organic synthesis (Uneyama et al., 1978).

Synthesis of Novel Pyrazolo[3,4-b]Pyridines

(Phenylsulfonyl)acetic acid derivatives are utilized in the synthesis of novel 5-phenylsulfonyl substituted 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines, which are significant in medicinal chemistry. An efficient method involving the use of 5-aminopyrazoles, aldehydes, and β-ketosulfones in acetic acid has been developed for this synthesis (Fan et al., 2016).

Physicochemical Properties of Phenylsulfonyl Acetates

Research on the determination of physicochemical properties like partition coefficients and solubility parameters for phenylsulfonyl acetates has been conducted. These properties are crucial for understanding the behavior of these compounds in various environments and applications (He et al., 1995).

Hydrolysis Studies

The hydrolysis of phenylsulfonyl acetates has been studied, providing insights into the kinetics and mechanisms involved. This research is essential for understanding the stability and reactivity of these compounds in various chemical processes (Shuo-kui et al., 1992).

Fluoroalkylation of Alkynes

(Phenylsulfonyl)acetic acid derivatives are used in palladium-catalyzed fluoroalkylation of alkynes. This process involves the use of monofluorinated sulfones, leading to the formation of various allylated monofluoromethyl compounds with high regio- and stereoselectivity (Ni et al., 2009).

Sorption and Diffusivity in Polymeric Membranes

The study of sorption and diffusivity of acetic acid and water in polyphenylsulphone (PPSU) based membranes, which involve phenylsulfonyl acetic acid derivatives, has been conducted. This research is significant for understanding the separation process of acetic acid and water in industrial applications (Julkok et al., 2012).

Synthesis of Sulfonamide Derivatives

(Phenylsulfonyl)acetic acid derivatives are used in the synthesis of various sulfonamide derivatives, which are important in pharmaceutical chemistry. The process involves sulfonation using chlorosulfonic acid in acetonitrile, demonstrating a clean and simple protocol for direct synthesis of these compounds (Janosik et al., 2006).

Synthesis of β-Amino Acids

The reaction of phenylsulfonyl formamides with ketene diethyl acetal under basic conditions is a method for producing N-formyl β-amino acid esters. This synthesis is an important step in the production of β-amino acids, which have applications in various areas of chemistry and biology (Rossen et al., 2005).

High-Voltage Electrolyte Additive in Lithium-Ion Batteries

(Phenylsulfonyl)acetonitrile, a derivative of (phenylsulfonyl)acetic acid, has been explored as a high-voltage additive in lithium-ion batteries. It forms a solid electrolyte interface on the cathode, improving battery performance and life (Deng et al., 2019).

Catalysis in Esterification

Sulfonic acid-functionalized mesoporous benzene–silica, which includes (phenylsulfonyl)acetic acid derivatives, is used as a catalyst in the esterification of acetic acid with ethanol. This demonstrates the application of these compounds in catalytic processes, particularly in green chemistry (Yang et al., 2005).

Oxidative Decarboxylation Studies

The catalytic activity of pyridine-2,6-dicarboxylic acid in the oxidative decarboxylation of phenylsulfinyl acetic acid has been studied. This research contributes to the understanding of redox reactions involving (phenylsulfonyl)acetic acid derivatives (Subramaniam & Selvi, 2015).

Safety And Hazards

(Phenylsulfonyl)acetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(benzenesulfonyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFAALYDTWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275641
Record name (phenylsulfonyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylsulfonyl)acetic acid

CAS RN

3959-23-7
Record name 3959-23-7
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Record name (phenylsulfonyl)acetic acid
Source EPA DSSTox
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Record name 3959-23-7
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
Z Li, C Liu, X Xu, Q Qiu, X Su, Y Dai, J Yang, H Li… - European Journal of …, 2017 - Elsevier
The free fatty acid receptor 1 (FFA1) has emerged as an attractive anti-diabetic target that mediates glucose-stimulated insulin secretion. Several FFA1 agonists have been reported, but …
Number of citations: 32 www.sciencedirect.com
X Li, X Wang, C Xu, J Huang, C Wang, X Wang… - …, 2015 - pubs.rsc.org
A series of novel hybrids 10a–m were designed and synthesized by coupling phenylsulfonyl furoxans with gemcitabine through various diols or alcohol amine linkers, and their …
Number of citations: 38 pubs.rsc.org
WJ Kenney, JA Walsh… - Journal of the American …, 1961 - ACS Publications
… Chelates (or organic-solvent soluble salts) of phenylmercaptoacetic acid (X), phenylsulfinylacetic acid (I) and phenylsulfonylacetic acid (XXII) with both Fe(III) and Cr(III) were formed by …
Number of citations: 116 pubs.acs.org
K Lee, CY Hwang - Bulletin of the Korean Chemical Society, 2013 - koreascience.kr
A noble phenylsulfonyl reagent 8 having ${\alpha} $-oxo (cyanomethylene) triphenylphosphorane ylide subunit readily condensed with various alkyl halides under basic conditions to …
Number of citations: 3 koreascience.kr
JB Lambert, SM Wharry - Journal of the American Chemical …, 1982 - ACS Publications
Dianions have been examined by l3C and 170 nuclear magnetic resonance spectroscopy under long-lived conditions in Me2SO and THF. Generation of a dianion is accompanied by …
Number of citations: 20 pubs.acs.org
XW Kong, YH Zhang, L Dai, H Ji, YS Lai… - Chinese Chemical …, 2008 - Elsevier
A series of novel nitric oxide-donating sixalkoxyl biphenyl derivatives (14a–l) were synthesized by coupling furoxan with alkoxyl biphenyl skeleton using amino acids as the spacers, …
Number of citations: 17 www.sciencedirect.com
JT Gupton, SW Riesinger, AS Shah… - The Journal of …, 1991 - ACS Publications
Scheme I One of the primary goals of our research group over the last several years has been to uncover useful synthetic methodology related to the chemistry of vinamidinium salts1 …
Number of citations: 43 pubs.acs.org
T Balasubramanian, M Karthikeyan - J. Dev. Drugs, 2016 - allfordrugs.com
… prepared according to the method of General Procedure 1, replacing the benzylsulfonyl acetic acid in Part B with the appropriate substituted or unsubstituted phenylsulfonyl acetic acid. …
Number of citations: 18 www.allfordrugs.com
L Chen, W Qiu, J Tang, ZF Wang, SY He - Chinese Chemical Letters, 2011 - Elsevier
A series of furoxan-based novel nitric oxide-donating ursolic acid (UA) derivatives (7a–f) were synthesized, and their cytotoxic activities against HepG2 cells in vitro were evaluated by …
Number of citations: 30 www.sciencedirect.com
GH Jeon, JY Yoon, S Kim, SS Kim - Synlett, 2000 - thieme-connect.com
… For the solid phase version, we first prepared phenylsulfonyl methoxy carbonyl oxime acid 4 from readily available phenylsulfonyl acetic acid methyl ester by two-step sequence.The …
Number of citations: 16 www.thieme-connect.com

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